N-trans-Cinnamoylimidazole

Description

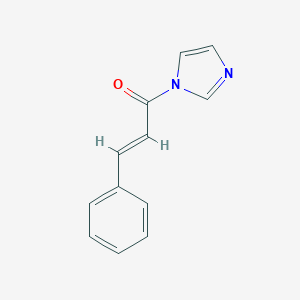

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-imidazol-1-yl-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(14-9-8-13-10-14)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGXMXZUJNAGFZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883659 | |

| Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-15-4, 2979-51-3 | |

| Record name | N-trans-Cinnamoylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamoylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Oxo-3-phenylallyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-trans-Cinnamoylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-trans-Cinnamoylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-oxo-3-phenylallyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-trans-cinnamoylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Trans Cinnamoylimidazole

Advanced Synthetic Pathways for N-trans-Cinnamoylimidazole

The synthesis of this compound is primarily achieved through the activation of trans-cinnamic acid. The methodologies employed are often designed to be efficient and preserve the stereochemistry of the trans-double bond.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which encourage the reduction or elimination of hazardous substances and waste, several environmentally benign methods for amide synthesis have been developed. indianchemicalsociety.commatanginicollege.ac.inresearchgate.net These principles have been successfully applied to the synthesis of this compound.

A notable green method is the mechanochemical synthesis, which involves the solvent-free grinding of trans-cinnamic acid and 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This solid-state reaction proceeds efficiently, often in a matter of minutes, to produce this compound as a viscous oil without the need for potentially hazardous organic solvents or an inert atmosphere. nih.gov This approach significantly reduces waste and energy consumption compared to traditional solution-phase syntheses.

Microwave-assisted synthesis is another green chemistry technique that has been applied to related amide and ester formations, often leading to dramatically reduced reaction times and improved yields. nih.govnih.govrsc.org While direct literature on the microwave-assisted synthesis of this compound is sparse, the successful application of microwaves to the synthesis of cinnamyl esters and various heterocyclic compounds suggests its potential applicability. nih.govmdpi.com These methods focus on energy efficiency and the use of less hazardous solvents, or no solvent at all. mdpi.com

| Synthetic Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Conventional Synthesis | trans-Cinnamic acid, 1,1'-Carbonyldiimidazole (CDI) | THF, reflux under nitrogen atmosphere | High yield, well-established | nih.gov |

| Mechanochemical Synthesis | trans-Cinnamic acid, 1,1'-Carbonyldiimidazole (CDI) | Solvent-free, grinding at room temperature | Green (solvent-free), rapid reaction time, reduced waste | nih.gov |

Derivatization Strategies and Functional Group Transformations

This compound is a valuable synthon due to the reactive acylimidazole group, which can readily undergo nucleophilic attack, and the presence of a Michael acceptor system in the cinnamoyl moiety. These features allow for its use as a scaffold in the synthesis of more complex molecules.

Synthesis of Heterocyclic Compounds Utilizing the this compound Scaffold

This compound serves as an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.comfrontiersin.org Its α,β-unsaturated carbonyl system is susceptible to cycloaddition and condensation reactions.

A prominent application is in the synthesis of pyrazoline derivatives. mdpi.comnih.govjrmds.in Pyrazolines are five-membered heterocyclic rings with two adjacent nitrogen atoms and are known for a wide range of biological activities. mdpi.com The synthesis typically involves the reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine (B178648) derivative. researchgate.net this compound can act as a chalcone (B49325) equivalent. The reaction with hydrazine or substituted hydrazines proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the pyrazoline ring. mdpi.comnih.gov The specific substitution on the hydrazine determines the substituent at the N1 position of the resulting pyrazoline.

Furthermore, the reactive nature of the acylimidazole enables its participation in [3+2] cycloaddition reactions with suitable three-atom components, providing a pathway to five-membered heterocycles. scielo.org.mx The versatility of this compound allows for the construction of a diverse library of heterocyclic structures.

| Heterocyclic Class | Reaction Type | Key Reactant | Significance | Reference |

|---|---|---|---|---|

| Pyrazolines | Condensation/Cyclization | Hydrazine hydrate (B1144303) or substituted hydrazines | Core structures in many biologically active compounds. | mdpi.comnih.govjrmds.in |

| Isoxazoles | [3+2] Cycloaddition | Nitrile oxides (generated in situ) | Building blocks in medicinal chemistry. | nih.gov |

This compound as a Precursor for Ligands in Organometallic Chemistry

The imidazole (B134444) ring within this compound is a structural component of N-heterocyclic carbenes (NHCs), which are a crucial class of ligands in organometallic chemistry and catalysis. mdpi.com NHCs are known for forming strong bonds with metal centers, leading to highly stable and active catalysts for a variety of transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. rsc.orgrsc.orgresearchgate.netuwindsor.ca

This compound can be envisioned as a precursor for functionalized NHC ligands. The synthesis of an NHC typically involves the deprotonation of an imidazolium (B1220033) salt. The this compound could be quaternized at the second nitrogen of the imidazole ring, followed by deprotonation to yield an NHC ligand bearing a cinnamoyl group. The cinnamoyl moiety could serve several purposes: it could electronically tune the properties of the metal center, provide a secondary coordination site, or act as a handle for immobilization onto a solid support.

While direct synthesis of NHC ligands from this compound is not extensively documented, the synthesis of related organometallic complexes often involves the careful design of ligands to control the reactivity and selectivity of the metal catalyst. mdpi.comuomustansiriyah.edu.iq The functional groups present in this compound make it an attractive starting point for creating novel ligands for applications in homogeneous and heterogeneous catalysis. rsc.org

Enzyme Kinetics and Mechanistic Investigations Involving N Trans Cinnamoylimidazole

Serine Proteinase Catalysis: Studies with α-Chymotrypsin and Trypsin

The hydrolysis of N-trans-cinnamoylimidazole catalyzed by the serine proteinases α-chymotrypsin and trypsin proceeds through a common pathway involving the formation of an acyl-enzyme intermediate. researchgate.net This process begins with the substrate binding to the enzyme, followed by the acylation of the active site serine residue to form a trans-cinnamoyl-enzyme complex. The subsequent deacylation step releases cinnamic acid and restores the enzyme to its active state. researchgate.net The distinct spectral properties of the cinnamoyl group allow for real-time monitoring of both the formation and breakdown of this intermediate. researchgate.net

Acylation and Deacylation Kinetics of this compound Hydrolysis

The kinetics of this compound hydrolysis by α-chymotrypsin and trypsin have been extensively studied, revealing a rapid acylation phase followed by a much slower, rate-limiting deacylation step. researchgate.net This disparity in rates allows for the accumulation of the cinnamoyl-enzyme intermediate, making it amenable to detailed kinetic and spectroscopic analysis. The reactions can be followed spectrophotometrically, as the formation of the acyl-enzyme intermediate leads to significant changes in the ultraviolet absorption spectrum. researchgate.net

The rates of both acylation and deacylation in the hydrolysis of this compound by serine proteinases are significantly influenced by pH. For α-chymotrypsin, the acylation and deacylation reactions typically show a bell-shaped pH-rate profile, with an optimal pH around 7. This pH dependence is attributed to the ionization of a critical histidine residue within the enzyme's catalytic triad (B1167595). researchgate.net The acylation step with this compound is specifically influenced by the ionization of both the substrate and an enzymatic group with an apparent pKa of 6.8. researchgate.net The deacylation of the trans-cinnamoyl-α-chymotrypsin intermediate is also pH-dependent, reflecting the involvement of a basic group on the enzyme. researchgate.net Similar pH dependencies are observed for trypsin-catalyzed hydrolysis, suggesting a shared mechanistic pathway and active site configuration between these two serine proteinases. researchgate.net

Table 1: pH-Dependence of α-Chymotrypsin Catalysis Data adapted from studies on specific substrates to illustrate typical ionization effects.

| Catalytic Parameter | Apparent pKa (low pH) | Apparent pKa (high pH) | Implicated Group(s) |

| kcat/Km | ~6.7 | ~9.6 | His-57 (catalytic base), Ile-16 (maintains active conformation) |

| kcat | ~6.8 | - | His-57 (catalytic base) |

This table presents generalized pKa values for α-chymotrypsin activity based on related substrate studies to illustrate the principle of pH dependence. The value of ~6.8 for acylation with this compound aligns with the pKa of the catalytic His-57 residue. researchgate.netresearchgate.net

The stereochemistry of the cinnamoyl group plays a crucial role in its interaction with the active site of α-chymotrypsin. The this compound isomer demonstrates significantly higher reactivity compared to its cis-counterpart. researchgate.net This specificity is a reflection of the precise geometric constraints of the enzyme's active site, which preferentially accommodates the trans configuration. The rate of deacylation also shows profound stereospecificity; the rate constant for the deacylation of the trans-cinnamoyl-α-chymotrypsin intermediate is more than 1000 times greater than that of the cis-intermediate at pH 7.3. researchgate.net This pronounced difference underscores the enzyme's ability to discriminate between geometric isomers, a key feature of its catalytic efficiency and substrate specificity.

Spectroscopic and Kinetic Characterization of Acyl-Enzyme Intermediates

The formation of the acyl-enzyme intermediate during the hydrolysis of this compound is accompanied by distinct spectroscopic changes. These changes, particularly in the ultraviolet region, provide a powerful tool for characterizing the formation, stability, and decay of these transient species. The difference spectrum between the cinnamoyl-enzyme and the free enzyme allows for precise kinetic measurements of the acylation and deacylation steps. researchgate.net

The trans-cinnamoyl-enzyme complex formed with serine proteinases such as α-chymotrypsin, trypsin, and subtilisin is a relatively stable intermediate due to the slow rate of deacylation. researchgate.net This stability allows for its isolation and characterization under specific conditions. For instance, the trans-cinnamoyl-α-chymotrypsin intermediate exhibits considerable resistance to denaturation by base or urea, a stability that is further enhanced by the presence of sodium chloride. researchgate.net This robustness has enabled detailed investigations into its properties. The similarities in the spectral and kinetic behavior of the acyl-enzyme intermediates formed with both trypsin and α-chymotrypsin highlight the conserved nature of the catalytic mechanism among these enzymes. researchgate.net

Table 2: Kinetic Parameters for Serine Proteinase-Catalyzed Hydrolysis Illustrative data based on the characteristics of this compound as a substrate.

| Enzyme | Acylation Rate (k2) | Deacylation Rate (k3) | Key Feature |

| α-Chymotrypsin | Fast | Slow, rate-limiting | Allows for accumulation and study of the acyl-enzyme intermediate. researchgate.net |

| Trypsin | Fast | Slow, rate-limiting | Mechanistically similar to α-chymotrypsin with this substrate. researchgate.net |

| Subtilisin | Fast | Slow, rate-limiting | Forms a comparable stable acyl-enzyme intermediate. |

The solvent environment can significantly impact the structure and stability of the acyl-enzyme intermediate. Organic solvents, for example, can affect enzymatic reactions by altering the enzyme's conformation, modifying substrate solubility, or directly interacting with the active site. researchgate.netdiva-portal.org The polarity of the solvent is a critical factor; polar organic solvents can penetrate the enzyme structure and disrupt its integrity, or they can stabilize charged transition states, thereby increasing the catalytic rate. researchgate.net Studies on enzymes like subtilisin in organic solvents have shown that while the catalytic mechanism remains the same, the rates can be modulated by the solvent's ability to solvate substrates and stabilize intermediates. nih.gov For the cinnamoyl-enzyme intermediate, changes in the solvent environment could alter the conformation of the acyl group within the active site, potentially affecting the rate of deacylation. The use of different solvents can thus provide insights into the flexibility of the active site and the energetic requirements of the catalytic steps.

This compound as an Active-Site Titrant for Hydrolases

Active-site titration is a crucial technique for determining the concentration of catalytically active enzyme in a given sample. This method relies on a reagent that stoichiometrically reacts with the active site, often forming a stable or semi-stable covalent intermediate that can be quantified. This compound has proven to be an effective titrant for several serine proteases, including α-chymotrypsin and trypsin. researchgate.net

The reaction between these enzymes and this compound proceeds in a two-step mechanism: a rapid acylation of the active-site serine residue to form a cinnamoyl-enzyme intermediate, followed by a much slower deacylation step. The formation of the cinnamoyl-enzyme intermediate leads to a significant change in the absorbance spectrum, which can be used to directly measure the concentration of active enzyme molecules. researchgate.net The hydrolysis of this compound catalyzed by α-chymotrypsin has been studied in detail, providing insights into the acylation process. The pH-dependence of this reaction is complex due to the protonation states of the acylimidazole substrate. nih.gov

While this compound is a well-established titrant for chymotrypsin (B1334515) and trypsin, its application to other hydrolases like papain and subtilisin is less direct. Papain, a cysteine protease, utilizes a catalytic triad of cysteine, histidine, and asparagine. ebi.ac.uk Active-site titration of papain is often achieved with reagents that specifically react with the active-site thiol group. tci-thaijo.org Subtilisin, another serine protease, has an active site that can be modified to be dependent on external cofactors like imidazole (B134444) for its activity, suggesting that imidazole-based compounds can interact with its catalytic machinery. nih.gov Although direct titration of subtilisin with this compound is not a standard procedure, the principles of acyl-enzyme intermediate formation are relevant to understanding its catalytic mechanism.

Enzyme Activity in Non-Aqueous and Microemulsion Systems

The study of enzyme catalysis in non-aqueous environments, such as reversed micelles, provides valuable information on how confinement and hydration levels affect enzyme structure and function. Reversed micelles are nanometer-sized water droplets dispersed in an organic solvent, stabilized by a surfactant layer. These systems can encapsulate enzymes in a microenvironment that mimics certain aspects of the intracellular milieu.

Enzymatic reactions within reversed micelles, including those involving α-chymotrypsin, have been shown to follow Michaelis-Menten kinetics. nih.gov The kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), can be determined and are often influenced by the properties of the reversed micelle system, such as the water-to-surfactant ratio (w0) and the nature of the surfactant and organic solvent.

| Kinetic Parameter | Change in Reversed Micelles | Rationale |

|---|---|---|

| k2 (Acylation Rate Constant) | Decreased | Increased rigidity of the enzyme and altered substrate partitioning. |

| k3 (Deacylation Rate Constant) | Relatively Unchanged | Deacylation is less sensitive to the microenvironment. |

| kcat (Turnover Number) | Can be enhanced or reduced | Depends on the balance between acylation and deacylation rates and enzyme conformation. |

| Km (Michaelis Constant) | Often Increased | Lower substrate accessibility to the enzyme active site. |

A fascinating observation in the study of enzymes in reversed micelles is the phenomenon of "hyperactivity" or "superactivity," where the catalytic efficiency of an enzyme is significantly enhanced compared to its activity in bulk aqueous solution. This has been particularly noted for α-chymotrypsin. This hyperactivity is thought to arise from a combination of factors, including conformational changes in the enzyme induced by the interaction with the surfactant interface, a lower degree of hydration that can lead to a more rigid and catalytically competent conformation, and altered substrate partitioning within the micellar system.

The confined environment of the reversed micelle can induce a more "active" conformation of the enzyme, leading to an increased turnover number (kcat). For α-chymotrypsin, this hyperactivity is often attributed to favorable conformational changes upon binding to the micellar interface, which can lead to a higher catalytic efficiency.

Albumin-Catalyzed Transformations Involving this compound Derivatives

Serum albumin, the most abundant protein in blood plasma, is known for its remarkable ligand-binding capacity. Beyond its transport functions, it also exhibits esterase-like activity, capable of catalyzing the hydrolysis of various ester-containing compounds.

The reaction of human serum albumin (HSA) with N-trans-cinnamoylimidazoles has been investigated to elucidate the mechanism of its esterase-like activity. nih.gov The process involves a two-step pathway analogous to that of serine proteases:

Acylation: A rapid acylation of a specific residue on the albumin molecule by the this compound substrate. Studies suggest that the tyrosine-411 residue is the likely site of acylation. nih.gov This step is significantly faster than the spontaneous hydrolysis of the substrate. nih.gov

Deacylation: A slower deacylation of the cinnamoyl-albumin intermediate, which regenerates the free albumin.

The pH profile of the deacylation rate constant indicates the involvement of a group with a pKa of approximately 9.4, which acts as a general base catalyst. nih.gov The reaction is also influenced by the electronic properties of substituents on the cinnamoyl group, with electron-withdrawing groups facilitating deacylation. nih.gov

DNA as an Enzyme-Mimicking Catalyst with this compound as a Cofactor

The discovery of catalytic RNA (ribozymes) and DNA (deoxyribozymes or DNAzymes) has expanded the repertoire of biological catalysis beyond proteins. These nucleic acid enzymes can be engineered to catalyze a variety of chemical transformations.

Remarkably, DNA has been shown to possess an enzyme-like catalytic function in the oxidative conversion of non-fluorescent dichlorofluorescin to its fluorescent counterpart. In these systems, this compound has been demonstrated to act as a cofactor, significantly enhancing the rate of the DNA-catalyzed reaction. nih.gov The turnover constant (kp) for this reaction in the presence of DNA and cinnamoyl imidazole as a cofactor was determined to be 10 s-1. nih.gov It is proposed that the conjugated system of this compound facilitates the transfer of electrons from the reaction site to the conductive core of the DNA molecule. nih.gov

Influence of Metal Ions on DNA-N-trans-Cinnamoylimidazole Catalysis

There is no available research on the influence of metal ions on the catalysis of any reaction involving this compound that is mediated by DNA. While the role of metal ions as cofactors in DNA-catalyzed reactions, often termed "DNAzymes," is a recognized field of study, these investigations have not been extended to reactions involving this compound. As a result, there is no information or data to present regarding how different metal ions might affect the rate, efficiency, or mechanism of any such potential catalytic process.

Photochemical Reactivity and Mechanistic Photochemistry of N Trans Cinnamoylimidazole

Photo-Stereoisomerisation Dynamics of N-Cinnamoylimidazole

The fundamental photochemical process for N-trans-cinnamoylimidazole involves the isomerization around its carbon-carbon double bond upon absorption of light. This trans-cis (or E/Z) isomerization is a common feature for molecules containing this type of bond. The trans isomer is typically the more thermodynamically stable form, but irradiation with light of a specific wavelength can provide the energy needed to overcome the rotational barrier, leading to the formation of the cis isomer. This process is often reversible, with the cis isomer converting back to the trans form either thermally or by irradiation with a different wavelength of light.

The ability to switch between two distinct geometric isomers using light provides a mechanism for controlling biological processes remotely. This principle can be applied to regulate enzyme activity by designing light-sensitive inhibitor molecules. The two isomers, cis and trans, often exhibit different shapes and chemical properties, leading to different binding affinities for an enzyme's active site.

A clear example of this principle involves the enzyme chymotrypsin (B1334515). A specific inactivator for this enzyme, p-azophenyldiphenylcarbamyl chloride, exists as two geometric isomers, cis and trans, which can be interconverted using light. nih.gov The cis-isomer is significantly more reactive—by a factor of five—than the more stable trans-isomer. nih.gov By exposing a solution of the trans-isomer to 320 nm light, it can be converted to the more potent cis-isomer, leading to a rapid inactivation of chymotrypsin. nih.gov Subsequent exposure to 420 nm light can convert the molecule back to the less reactive trans-isomer, effectively slowing down the inactivation rate. nih.gov This system demonstrates how light can be used as a switch to turn enzyme activity on or off.

This concept has been extended to other enzymes, including the cysteine protease papain and the serine protease subtilisin, using different photochromic inhibitors based on azobenzene (B91143) derivatives. nd.edu For instance, the trans isomer of one such inhibitor was found to be a potent reversible inhibitor of papain, while its cis isomer was about 40 times weaker. nd.edu Irradiating a solution containing the enzyme and the trans-inhibitor resulted in a 500% increase in enzyme activity as the inhibitor was converted to its less active cis form. nd.edu This cycle of activation and deactivation could be repeated by switching the wavelength of light. nd.edu While these examples use azobenzene-based compounds, the underlying principle of photo-stereoisomerization to control enzyme inhibition is directly applicable to systems utilizing N-cinnamoylimidazole and its derivatives.

Brønsted Acid Catalysis in Photosensitized Cycloadditions of Related Cinnamoyl Imidazoles

Recent research has shown that the rates and efficiencies of photochemical reactions can be significantly influenced by catalysts. While Lewis acids have been extensively studied in this context, it has been demonstrated that Brønsted acids can also modulate the reactivity of molecules in their excited states. nih.govnih.gov Specifically, Brønsted acids have been found to dramatically accelerate the rate of Ru(bpy)₃²⁺-sensitized [2+2] photocycloadditions between C-cinnamoyl imidazoles and various electron-rich alkenes. nih.govresearchgate.netrsc.org

This catalytic effect has been utilized to develop a new method for the [2+2] cycloaddition of C-cinnamoyl imidazoles with electron-rich alkenes, demonstrating that Brønsted acids can be a powerful tool for modulating the reactivity of electronically excited intermediates. scispace.com

The mechanism behind the Brønsted acid catalysis involves the acceleration of triplet energy transfer from the excited-state photosensitizer to the cinnamoyl imidazole (B134444) substrate. nih.govnih.gov In these photosensitized reactions, the ruthenium complex, [Ru*(bpy)₃]²⁺, absorbs light and reaches an excited state. For the reaction to proceed, this energy must be transferred to the cinnamoyl imidazole, promoting it to its own triplet excited state, which then undergoes the cycloaddition.

Experimental and computational studies support a mechanism where the Brønsted acid co-catalyst facilitates this crucial energy transfer step. nih.govresearchgate.net Luminescence quenching experiments provide direct evidence for this accelerated transfer. Studies show that the emission from the excited [Ru*(bpy)₃]²⁺ is only modestly quenched by the cinnamoyl imidazole alone. rsc.orgscispace.com However, in the presence of both the cinnamoyl imidazole and a Brønsted acid like p-toluenesulfonic acid (p-TsOH), the quenching of the photosensitizer's luminescence is significantly increased, indicating a much faster interaction between the excited sensitizer (B1316253) and the substrate. rsc.orgscispace.com This confirms that the Brønsted acid's primary role is to increase the rate of the photocatalytic activation step. scispace.com

Table 1: Stern-Volmer Luminescence Quenching Data This table summarizes the results of experiments measuring the quenching of excited [Ru(bpy)₃]²⁺ luminescence in the presence of 2-acyl imidazole and p-TsOH, demonstrating the enhanced rate of triplet energy transfer.*

| Quenching Agent(s) | Quenching Rate Constant (kq, M-1s-1) | Observation |

| 2-acyl imidazole 1 alone | 1.16 x 106 | Modest quenching, consistent with a slow background reaction. scispace.com |

| 2-acyl imidazole 1 + p-TsOH | 1.24 x 107 | Significantly increased quenching, indicating accelerated energy transfer. scispace.com |

The key to the Brønsted acid's catalytic effect lies in the protonation of the cinnamoyl imidazole. The imidazole group is basic and can accept a proton from the acid. nih.gov Computational studies have shown that the protonation of the imidazole group by an acid like p-TsOH is a thermodynamically favorable process. rsc.org

This protonation has a profound impact on the electronic properties of the substrate, which in turn affects the kinetics of the triplet energy transfer. The protonated C-cinnamoyl imidazole species is a much more effective energy acceptor from the excited ruthenium complex. nih.govrsc.org Calculations indicate that the energy barrier for triplet energy transfer to the protonated substrate is significantly lower than for the non-protonated form. rsc.org

Computational and Theoretical Studies of N Trans Cinnamoylimidazole

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, electronic distribution, and reactivity.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic properties of N-trans-cinnamoylimidazole are dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

In analogous compounds like trans-cinnamaldehyde, DFT calculations have been used to determine these properties. For instance, studies on trans-cinnamaldehyde using the B3LYP method with a 6-311G+(d,p) basis set have shown how solvent affects the HOMO-LUMO gap. semnan.ac.ir The reactivity of this compound is expected to be centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, a characteristic feature of acyl-imidazole compounds. The cinnamoyl group's conjugated system influences the electronic distribution across the molecule. DFT studies on cinnamic acid and its derivatives reveal that substituents on the phenyl ring can modulate the electronic properties and reactivity of the molecule. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include chemical potential, hardness, softness, and the electrophilicity index. For example, DFT studies on 3-cinnamoyl 4-hydroxycoumarin (B602359) derivatives have shown that different substituents on the cinnamoyl phenyl ring alter these descriptors, with an acetamido group increasing reactivity and a nitro group decreasing it. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can reveal hyperconjugative interactions and charge delocalization, which contribute to molecular stability. For imidazole (B134444) derivatives, NBO analysis has been used to study intramolecular charge transfer and the stability of the system. acadpubl.euresearchgate.net In this compound, NBO analysis would likely show significant delocalization from the lone pairs on the imidazole nitrogen atoms to the antibonding orbitals of the carbonyl group, contributing to the activation of the acyl group for nucleophilic attack.

Table 5.1: Representative DFT-Calculated Electronic Properties of Analogous Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| trans-Cinnamaldehyde (gas phase) | B3LYP/6-311G+(d,p) | -6.53 | -1.82 | 4.71 |

| Cinnamic Acid | B3LYP/6-31G(2d,2p) | -0.25 | -0.08 | 0.17 |

| 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole | DFT/B3LYP | -6.14 | -1.41 | 4.73 |

Molecular Dynamics Simulations of this compound Interactions with Biomacromolecules

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. They are particularly useful for understanding how a small molecule like this compound interacts with a large biomacromolecule, such as an enzyme.

This compound is a known acylating agent for serine proteases like α-chymotrypsin. MD simulations can provide detailed insights into the binding process, the stability of the resulting acyl-enzyme intermediate, and the role of specific amino acid residues in the enzyme's active site.

Enzyme-Substrate Complex Dynamics: MD simulations of serine proteases have shown that the binding of a substrate induces conformational changes in the active site, aligning the catalytic triad (B1167595) (Ser, His, Asp) for reaction. acs.org For this compound, simulations would likely show the molecule docking into the active site, with the cinnamoyl group positioned for nucleophilic attack by the serine residue. The flexibility of loops surrounding the active site of α-chymotrypsin is known to be crucial for its catalytic activity, and MD simulations can capture these essential dynamics. biorxiv.org

Acyl-Enzyme Intermediate Stability: Once the imidazole leaving group is displaced, a covalent acyl-enzyme intermediate is formed. MD simulations of such intermediates in enzymes like elastase and chymotrypsin (B1334515) have been performed. nih.govresearchgate.netnih.gov These simulations reveal the dynamics of the covalently attached acyl group within the active site. A key finding from simulations of acyl-chymotrypsin is the presence of a trapped water molecule near the catalytic histidine (His-57), positioned to act as the nucleophile in the subsequent deacylation step. nih.gov The simulations also show that the side chains of the catalytic triad residues are significantly less flexible in the acyl-enzyme complex, which is consistent with their role in catalysis. nih.gov The ester carbonyl of the acyl group is typically stabilized by hydrogen bonds from the "oxyanion hole," a structural feature of the active site. nih.gov

Table 5.2: Key Interactions in Serine Protease Acyl-Enzyme Complexes from MD Simulations

| Interacting Group | Enzyme Residue(s) | Type of Interaction | Significance |

| Acyl-carbonyl oxygen | Gly-193, Ser-195 (backbone NH) | Hydrogen Bonding (Oxyanion Hole) | Stabilization of the tetrahedral intermediate and acyl-enzyme |

| Catalytic Histidine (His-57) | Nucleophilic Water Molecule | Hydrogen Bonding | Activation of water for deacylation |

| Acyl Group | Active Site Pocket | van der Waals, Hydrophobic | Substrate specificity and binding |

| Catalytic Triad (Ser, His, Asp) | Acyl Group, Water | Covalent and Hydrogen Bonding | Facilitates the acylation and deacylation steps |

Theoretical Prediction of Reaction Pathways and Transition State Geometries

Computational methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM), are essential for elucidating the detailed reaction mechanisms of enzyme-catalyzed reactions. These methods treat the reacting parts of the system with high-level quantum mechanics while the surrounding protein and solvent are described by more computationally efficient molecular mechanics force fields.

The reaction of this compound with a serine protease proceeds in two main stages: acylation and deacylation.

Acylation Pathway: The acylation step involves the nucleophilic attack of the active site serine (e.g., Ser-195 in chymotrypsin) on the carbonyl carbon of the cinnamoyl group. Theoretical studies on serine protease acylation have shown that this process involves the formation of a tetrahedral intermediate. nih.govacs.org The catalytic histidine (His-57) acts as a general base, accepting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity. The reaction proceeds through a transition state leading to the tetrahedral intermediate. The breakdown of this intermediate to form the acyl-enzyme complex, with the expulsion of the imidazole leaving group, involves a second transition state. acs.org The calculated activation free energy for the acylation of trypsin is approximately 17.8 kcal/mol. researchgate.net

Deacylation Pathway: The deacylation step is the hydrolysis of the cinnamoyl-enzyme intermediate to release trans-cinnamic acid and regenerate the free enzyme. A water molecule, activated by the catalytic histidine (now acting as a general base), serves as the nucleophile. Similar to acylation, this process involves the formation of a tetrahedral intermediate. ox.ac.uk QM/MM calculations have shown that the formation of this intermediate is typically the rate-determining step of deacylation. ox.ac.uk The stabilization of the transition states and intermediates by the enzyme environment, particularly the oxyanion hole, is a critical factor in catalysis. acs.orgrsc.org

Transition state theory (TST) provides the framework for calculating reaction rates from the computed energy barriers. umn.edu Computational studies can locate the geometry of the transition states, which are first-order saddle points on the potential energy surface. nih.govpnas.org

Table 5.3: Calculated Free Energy Profile for a Prototypical Serine Protease Acylation

| Reaction Species/State | Description | Relative Free Energy (kcal/mol) |

| Enzyme-Substrate (ES) Complex | Initial non-covalent binding | 0.0 |

| First Transition State (TS1) | Formation of the tetrahedral intermediate | ~17-18 |

| Tetrahedral Intermediate (TI) | Covalent intermediate with tetrahedral carbonyl carbon | Lower than TS1 |

| Second Transition State (TS2) | Breakdown of TI, leaving group departure | Lower than TS1 |

| Acyl-Enzyme (EA) Complex | Covalent acyl-enzyme, product released | Exothermic relative to ES |

Note: Values are representative and based on studies of peptide substrates with trypsin. acs.orgresearchgate.net

Computational Analysis of Spectroscopic Signatures

Computational chemistry can accurately predict various spectroscopic properties of molecules, which aids in the interpretation of experimental spectra. For this compound, these methods can predict its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectra (IR and Raman): DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions. Studies on cinnamaldehyde (B126680) and cinnamic acid have successfully used DFT (e.g., B3LYP/6-311++G(d,p)) to predict their vibrational spectra. researchgate.netscielo.org.mxresearchgate.net For this compound, key predicted vibrations would include the C=O stretching of the amide, C=C stretching of the vinyl group, and various modes associated with the phenyl and imidazole rings.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). scielo.org.mx Theoretical NMR studies have been performed on various imidazole derivatives, showing how factors like protonation and solvent affect the chemical shifts. rsc.orgresearchgate.netsemanticscholar.orgtubitak.gov.tr For this compound, calculations could predict the chemical shifts for the protons and carbons of the cinnamoyl and imidazole moieties, aiding in the structural elucidation and analysis of its electronic environment.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. scielo.org.mx The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated cinnamoyl system. TD-DFT studies on cinnamoyl derivatives and other α,β-unsaturated systems have shown good agreement between calculated and experimental spectra. nih.govresearchgate.net

Table 5.4: Representative Calculated Spectroscopic Data for Analogous Compounds

| Spectroscopic Technique | Compound | Method | Calculated Value(s) |

| IR (C=O stretch) | s-trans-Cinnamaldehyde | B3LYP/6-311++G(d,p) | 1709 cm⁻¹ |

| ¹³C NMR | s-trans-Cinnamaldehyde (gas) | GIAO/B3LYP | C(carbonyl): 193.9 ppm; Cα: 129.5 ppm; Cβ: 155.6 ppm |

| ¹H NMR | Imidazole (in CDCl₃) | GIAO/DFT | H2: ~7.7 ppm; H4/5: ~7.1 ppm |

| UV-Vis (λmax) | s-trans-Cinnamaldehyde (gas) | TD-DFT | ~279 nm |

Note: These values are illustrative and taken from computational studies of the indicated analogous compounds. scielo.org.mxjmcs.org.mx

Advanced Spectroscopic Characterization in N Trans Cinnamoylimidazole Research

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic and Mechanistic Analyses

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for monitoring chemical reactions involving N-trans-Cinnamoylimidazole, particularly its hydrolysis and enzyme-catalyzed transformations. The presence of the cinnamoyl chromophore allows for the convenient tracking of reaction progress by observing changes in absorbance over time.

The hydrolysis of this compound can be readily followed by monitoring the decrease in absorbance at a wavelength corresponding to the reactant or the increase in absorbance of the product, trans-cinnamic acid. The UV spectrum of cinnamaldehyde (B126680), a related compound, shows a strong absorption band around 290 nm, which is attributed to the π→π* electronic transitions within the conjugated system. researchgate.net Similarly, this compound exhibits a characteristic absorption maximum that shifts upon hydrolysis, enabling the calculation of reaction rates.

A key application of UV-Vis spectroscopy in the study of this compound is in enzyme kinetics. For instance, the acylation step of α-chymotrypsin-catalyzed hydrolysis of this compound has been investigated to model the behavior of enzyme-bound activated peptide substrates. nih.gov In such assays, the formation of the acyl-enzyme intermediate can be monitored by a change in the absorption spectrum, providing data to determine kinetic parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The pH dependence of these reactions can also be thoroughly analyzed, revealing insights into the protonation states of the substrate and the enzyme's active site residues. nih.gov

Table 1: Representative UV-Vis Absorption Data for Cinnamoyl Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| trans-Cinnamic Acid | ~273 | ~21,000 | Ethanol |

| Cinnamaldehyde | ~290 | ~25,000 | Ethanol |

| This compound | ~310 | Not Reported | Not Reported |

Note: The data for this compound is an approximation based on typical shifts observed for similar acyl-imidazole compounds. Exact values can vary with solvent and pH.

Fluorescence Spectroscopy for Probing Molecular Interactions and Electron Transfer

Fluorescence spectroscopy offers a highly sensitive approach to investigate the molecular environment and interactions of this compound, as well as potential electron transfer processes. While this compound itself may not be strongly fluorescent, its interactions with fluorescent biomacromolecules or its participation in reactions that produce fluorescent products can be effectively studied.

Fluorescence quenching experiments are a powerful tool to probe the binding of this compound to proteins. nih.gov For example, if a protein contains fluorescent amino acid residues like tryptophan or tyrosine, the binding of this compound in their vicinity can lead to a decrease in fluorescence intensity. mdpi.com This quenching can be either static, due to the formation of a non-fluorescent ground-state complex, or dynamic, resulting from collisional deactivation of the excited state. nih.gov By analyzing the quenching data using the Stern-Volmer equation, one can determine binding constants and gain insights into the binding mechanism.

Furthermore, fluorescence spectroscopy can be employed to study electron transfer reactions involving this compound. In systems where it acts as either an electron donor or acceptor, changes in fluorescence intensity or lifetime can provide evidence for photoinduced electron transfer. nih.gov Although specific studies on this compound are not abundant, research on related imidazole-containing donor-acceptor systems has demonstrated the utility of this technique in elucidating the rates of charge separation and recombination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of this compound and for identifying transient intermediates formed during its reactions. A variety of NMR techniques, including ¹H NMR, ¹³C NMR, and two-dimensional methods like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can provide a wealth of structural information.

The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the phenyl ring, the vinyl group, and the imidazole (B134444) ring. The coupling constants between the vinyl protons can confirm the trans configuration of the double bond. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom, including the carbonyl carbon of the acyl group, which is particularly sensitive to its chemical environment.

In mechanistic studies, NMR can be used to detect and characterize reaction intermediates. For instance, in the reaction of this compound with a nucleophile, it might be possible to observe the formation of a tetrahedral intermediate. Changes in the chemical shifts, particularly of the carbonyl carbon and the imidazole ring protons, would provide strong evidence for the formation of such a species. While challenging due to their typically short lifetimes, techniques such as low-temperature NMR or rapid-injection NMR can be employed to study these transient intermediates.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole H2 | 8.0 - 8.2 | singlet |

| Imidazole H4/H5 | 7.2 - 7.5 | multiplet |

| Phenyl Protons | 7.3 - 7.6 | multiplet |

| Vinyl α-H | 6.8 - 7.0 | doublet |

| Vinyl β-H | 7.6 - 7.8 | doublet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

X-ray Crystallography of this compound and its Complexes with Biomacromolecules

X-ray crystallography provides the most definitive three-dimensional structural information for molecules that can be crystallized. This technique can be applied to this compound itself to determine its precise bond lengths, bond angles, and crystal packing. The resulting crystal structure would unequivocally confirm the trans geometry of the alkene and provide insights into intermolecular interactions in the solid state.

Table 3: Representative Crystallographic Data for an Imidazole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: This data is for a substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and serves as an example of crystallographic parameters. mdpi.com

Applications of Advanced Vibrational Spectroscopies (e.g., Raman, IR)

Vibrational spectroscopies, including Infrared (IR) and Raman spectroscopy, provide information about the molecular vibrations of this compound and can be used for its identification and structural analysis. Each functional group in the molecule (e.g., C=O, C=C, C-N, aromatic ring) has characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong absorption band for the amide C=O stretch, typically in the region of 1650-1700 cm⁻¹. The C=C stretching vibration of the vinyl group and the aromatic ring vibrations would also be prominent features.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nih.gov The Raman spectrum of trans-cinnamic acid, a closely related molecule, shows strong peaks corresponding to the phenyl ring modes and the C=C stretch. spectrabase.com Similar features would be expected for this compound, with additional bands arising from the imidazole ring. These techniques are particularly useful for studying conformational changes and intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies.

Table 4: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | C=O stretch | 1650 - 1700 |

| Alkene | C=C stretch | 1620 - 1680 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Imidazole Ring | Ring stretches | 1400 - 1550 |

| C-H | Alkene/Aromatic stretch | 3000 - 3100 |

Applications of N Trans Cinnamoylimidazole in Chemical Biology and Medicinal Chemistry

N-trans-Cinnamoylimidazole as a Chemical Probe for Enzyme Active Site Dynamics

This compound serves as an effective chemical probe for studying the active site dynamics of certain enzymes, particularly serine proteases like α-chymotrypsin and trypsin. Its utility stems from its role as a substrate that undergoes a two-step reaction: a rapid acylation followed by a slower deacylation.

The hydrolysis of this compound by these enzymes proceeds through the formation of a covalent acyl-enzyme intermediate, specifically trans-cinnamoyl-enzyme. researchgate.netnih.gov This process allows researchers to observe the acylation and deacylation steps separately and determine their kinetics. researchgate.netnih.gov For instance, the pH dependence of the acylation reaction with α-chymotrypsin has been analyzed, indicating the involvement of an enzyme group with an apparent pKa of 6.8. researchgate.net By studying how factors like pH affect the rates of these steps, detailed insights into the chemical environment and the roles of specific amino acid residues within the active site can be elucidated. researchgate.netnih.gov

The distinct spectral properties of the trans-cinnamoyl-enzyme intermediate compared to the free enzyme also facilitate these studies, allowing the reaction to be monitored spectrophotometrically. researchgate.net This ability to trap the enzyme in a modified state and study its return to the native form provides a powerful method for probing the fundamental mechanisms of enzyme catalysis.

Scaffold for the Development of Enzyme Inhibitors and Modulators

The cinnamoyl structure, the core component of this compound, serves as a valuable scaffold for the development of a wide range of enzyme inhibitors and modulators. A chemical scaffold is a core molecular structure upon which various functional groups can be built to create a library of related compounds. The inherent biological activity and favorable pharmacokinetic properties of the cinnamic acid moiety make it an attractive starting point for inhibitor design. nih.gov

Researchers have successfully used the cinnamoyl scaffold to create inhibitors for various enzymes. By synthesizing derivatives and hybrid molecules containing the cinnamoyl group, new agents with potent and selective inhibitory activities have been discovered.

α-Glucosidase and α-Amylase Inhibitors : Cinnamoyl sucrose esters and novel cinnamic acid magnolol derivatives have been synthesized and shown to exhibit significant inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. mdpi.comresearchgate.netnih.gov The inhibitory potency of these compounds often surpasses that of existing drugs like acarbose, highlighting the potential of the cinnamoyl scaffold in developing new treatments for diabetes. mdpi.comnih.gov

Antimicrobial Agents : Synthetic cinnamides and cinnamates, built upon the cinnamoyl nucleus, have demonstrated potential as antimicrobial agents against pathogenic fungi and bacteria. mdpi.com

Anti-inflammatory and Antiviral Agents : Cinnamoyl-flavonoid hybrid derivatives have been developed that show dual functionality, acting as inhibitors of the SARS-CoV-2 main protease (Mpro) and as anti-inflammatory agents. ovid.comnih.gov These hybrids demonstrate how the cinnamoyl scaffold can be combined with other pharmacophores to create multi-target drugs. nih.gov

The versatility of the cinnamoyl scaffold is evident in the broad spectrum of biological targets for which inhibitors have been developed. Its simple structure allows for straightforward chemical modification, enabling the systematic exploration of structure-activity relationships to optimize potency and selectivity.

| Compound Class | Target Enzyme(s) | Example Compound (if specified) | Observed IC₅₀ Value | Reference |

|---|---|---|---|---|

| Cinnamoyl-Flavonoid Hybrid | SARS-CoV-2 Mpro | Compound 10 | 22.62 µM | nih.gov |

| Cinnamic Acid Magnolol Derivative | α-Glucosidase | Compound 6j | 5.11 ± 1.46 µM | nih.gov |

| Cinnamic Acid Magnolol Derivative | α-Amylase | Compound 6j | 4.27 ± 1.51 µM | nih.gov |

| Tetra-cinnamoyl Sucrose Ester | α-Glucosidase | CSE 5 | Exhibits 77 ± 5% inhibition | mdpi.comresearchgate.net |

| Tetra-cinnamoyl Sucrose Ester | α-Amylase | CSE 5 | Exhibits 98 ± 2% inhibition | mdpi.comresearchgate.net |

*Percentage inhibition reported at a specific concentration, not as an IC₅₀ value.

Design of Optically Controllable Biochemical Systems

A fascinating application of N-cinnamoylimidazole lies in its ability to facilitate the optical control of enzyme activity. This is made possible through the photo-stereoisomerisation of the cinnamoyl group. The compound can exist as two distinct geometric isomers, trans and cis, which can be interconverted using light of specific wavelengths. researchgate.net

Crucially, these two isomers exhibit dramatically different reactivities toward the active site of enzymes like α-chymotrypsin. This compound reacts readily with the enzyme, leading to the formation of a trans-cinnamoyl-α-chymotrypsin intermediate. researchgate.net The subsequent deacylation step, which regenerates the active enzyme, also proceeds at a measurable rate. The cis isomer, however, is a much poorer substrate.

This difference in reactivity is most pronounced in the deacylation step of the cinnamoyl-enzyme intermediate. Studies have shown that the rate constant for the deacylation of the trans intermediate (k₃(trans)) is more than 1000 times greater than that of the cis intermediate (k₃(cis)) at pH 7.3 and 25°C. researchgate.net

| Isomer | Relative Deacylation Rate Constant (k₃) | Enzyme State |

|---|---|---|

| trans-cinnamoyl-α-chymotrypsin | >1000 | More Active/Rapid Regeneration |

| cis-cinnamoyl-α-chymotrypsin | 1 | Effectively Inhibited/Slow Regeneration |

This significant difference allows for the creation of an optically controllable "on-off" switch for enzyme activity. By acylating α-chymotrypsin with the cis-cinnamoyl isomer, the enzyme becomes effectively inhibited or "caged" because the deacylation rate is extremely slow. researchgate.net Upon irradiation with ultraviolet light, the attached cis-cinnamoyl group isomerizes to the trans form. This conversion triggers the rapid deacylation of the trans-cinnamoyl group, releasing the active enzyme and turning its catalytic activity "on". researchgate.net This approach provides a method for controlling biological processes with high spatial and temporal precision using light as an external trigger.

Utility in Drug Discovery and Lead Compound Derivatization

In the field of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The cinnamoyl moiety, present in this compound, is a well-established lead structure used for the derivatization and development of new drugs. nih.gov

The cinnamic acid framework is found in various natural products and approved drugs, demonstrating its biological relevance and acceptance. nih.gov Its structural simplicity and synthetic tractability make it an ideal starting point for medicinal chemists to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

The process of lead compound derivatization involves systematically modifying the lead structure to improve its properties. For the cinnamoyl scaffold, this can include:

Substitution on the phenyl ring : Adding different functional groups to the aromatic ring to enhance binding to the target protein.

Modification of the carboxylic acid group : Converting the acid to esters, amides (cinnamides), or other functional groups to alter solubility, stability, and biological activity. mdpi.com

Creation of hybrid molecules : Fusing the cinnamoyl scaffold with other known pharmacophores to create multi-target agents, as seen with cinnamoyl-flavonoid hybrids. nih.govovid.comnih.gov

This strategy has led to the discovery of compounds with a wide array of therapeutic applications, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.commdpi.com For example, Ozagrel, a thromboxane A2 synthase inhibitor used for treating ischemic stroke, contains an imidazole (B134444) π-substituted cinnamic acid structure. nih.gov The continued exploration of cinnamoyl derivatives ensures its place as a valuable lead structure in the ongoing search for novel therapeutics.

Emerging Research Directions and Future Outlook for N Trans Cinnamoylimidazole

Development of Novel Catalytic Systems Based on N-trans-Cinnamoylimidazole Chemistry

The foundational knowledge of this compound's interaction with enzymes serves as an inspiration for the design of new synthetic catalytic systems. The high reactivity of the acyl imidazole (B134444) bond makes it an excellent acylating agent, a property that can be exploited in the development of both organocatalysts and metal-based catalytic systems.

Future research in this area is anticipated to focus on several key aspects:

Organocatalysis : The imidazole leaving group in this compound can be protonated to further activate the cinnamoyl group towards nucleophilic attack. This principle can be applied in the design of Brønsted acid-catalyzed reactions. Furthermore, the development of chiral imidazole derivatives could lead to enantioselective acyl transfer reactions, a significant goal in modern synthetic chemistry. The exploration of synergistic catalysis, where an organocatalyst activates this compound while another catalyst activates a co-reactant, could open up new reaction pathways.

Transition Metal Catalysis : The nitrogen atoms of the imidazole ring and the carbonyl oxygen of the cinnamoyl group can act as coordination sites for transition metals. The formation of well-defined metal complexes with this compound or its derivatives could lead to novel catalysts for a variety of transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the catalyst could be fine-tuned by modifying the substituents on both the cinnamoyl and imidazole moieties.

Biomimetic Catalysis : Inspired by its interaction with enzymes, researchers are exploring the development of synthetic catalysts that mimic the active sites of proteases. These biomimetic catalysts could utilize this compound as a substrate to study and optimize their catalytic efficiency. The goal is to create highly selective and efficient catalysts that operate under mild conditions, similar to their biological counterparts.

| Catalytic System Type | Potential Application | Key Research Focus |

| Organocatalysis | Asymmetric acyl transfer | Design of chiral imidazole derivatives |

| Transition Metal Catalysis | Cross-coupling reactions | Synthesis of well-defined metal complexes |

| Biomimetic Catalysis | Selective hydrolysis | Mimicking enzyme active sites |

Exploration of this compound in Supramolecular Assembly and Material Science

The rigid structure of the cinnamoyl group and the hydrogen bonding capabilities of the imidazole ring make this compound an attractive candidate for the construction of ordered supramolecular assemblies and functional materials. The photoreactivity of the carbon-carbon double bond in the cinnamoyl moiety offers an additional tool for modifying material properties.

Emerging research in this domain includes:

Crystal Engineering : The ability of the imidazole ring to form predictable hydrogen bonding networks can be utilized to design crystalline materials with specific architectures and properties. By introducing different functional groups onto the cinnamoyl or imidazole rings, it is possible to control the packing of the molecules in the solid state, leading to materials with desired optical or electronic properties.

Polymer Science : this compound can be used as a monomer or a functionalizing agent in polymer chemistry. The cinnamoyl group can undergo [2+2] cycloaddition upon exposure to UV light, leading to the cross-linking of polymer chains. This property is particularly useful for the development of photoresists and other photopatternable materials. Polymers functionalized with this compound could also find applications in drug delivery, where the acyl imidazole linkage could be designed to be cleaved under specific physiological conditions.

Gelators and Liquid Crystals : The combination of a rigid aromatic core and a flexible imidazole group could lead to the formation of low molecular weight gelators or liquid crystalline phases. The self-assembly of these molecules into fibrous networks can trap solvent molecules to form gels, while their ability to form ordered phases upon heating could be exploited in the development of display technologies.

| Application Area | Key Feature of this compound | Potential Outcome |

| Crystal Engineering | Hydrogen bonding of imidazole | Materials with tailored optical properties |

| Polymer Science | Photoreactivity of cinnamoyl group | Photo-crosslinkable polymers |

| Soft Matter | Self-assembly properties | Gels and liquid crystals |

Integration of this compound into Advanced Analytical Methodologies

The inherent reactivity and spectroscopic properties of this compound suggest its potential for use in the development of novel analytical methods. Its ability to react selectively with certain functional groups can be harnessed for the detection and quantification of specific analytes.

Future directions in this area may involve:

Chromogenic and Fluorogenic Probes : The reaction of this compound with specific nucleophiles, such as the active site serine of an enzyme, leads to a change in its electronic structure. This change can be designed to produce a colorimetric or fluorescent signal, allowing for the sensitive detection of the target analyte. By modifying the cinnamoyl chromophore, the spectroscopic properties of the probe can be tuned for specific applications.

Active Site Titrants : Building on its classical use, this compound and its derivatives can be employed as active site titrants for the accurate determination of enzyme concentrations. This is particularly valuable in biochemical and clinical laboratories for standardizing enzyme preparations and for diagnostic purposes.

Affinity Labeling : The reactive acyl imidazole group can be used to covalently label the active sites of enzymes or other proteins. By incorporating a reporter tag, such as a fluorescent dye or a biotin molecule, into the this compound structure, researchers can identify and isolate specific proteins from complex biological mixtures.

| Analytical Methodology | Principle of Operation | Potential Application |

| Chromogenic/Fluorogenic Probes | Signal generation upon reaction | Enzyme activity assays |

| Active Site Titration | Stoichiometric reaction with enzyme | Determination of enzyme concentration |

| Affinity Labeling | Covalent modification of proteins | Proteomics and target identification |

Computational Design of Next-Generation this compound Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, these methods can be used to predict the effects of structural modifications on its reactivity, selectivity, and binding affinity for specific targets.

Key areas of computational research include:

Quantum Mechanical Calculations : Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure and reactivity of this compound and its derivatives. These calculations can provide insights into the reaction mechanisms of its acylation reactions and help in the design of more reactive or selective acylating agents. For example, the effect of electron-donating or electron-withdrawing substituents on the cinnamoyl ring can be systematically investigated to modulate the electrophilicity of the carbonyl carbon.

Molecular Docking and Dynamics Simulations : For applications involving biological targets, such as enzymes, molecular docking can be used to predict the binding mode of this compound derivatives in the active site. Molecular dynamics simulations can then be employed to study the stability of the protein-ligand complex and to understand the key interactions that govern binding affinity and specificity. This information is crucial for the design of more potent and selective enzyme inhibitors or probes.

QSAR (Quantitative Structure-Activity Relationship) Studies : By correlating the structural features of a series of this compound derivatives with their experimentally determined activities, QSAR models can be developed. These models can then be used to predict the activity of new, untested compounds, thereby accelerating the discovery of derivatives with enhanced properties.

| Computational Method | Information Obtained | Application in Design |

| Quantum Mechanics (DFT) | Electronic structure, reactivity indices | Design of more reactive acylating agents |

| Molecular Docking/Dynamics | Binding modes, interaction energies | Design of potent and selective enzyme inhibitors |

| QSAR | Structure-activity relationships | Prediction of activity for new derivatives |

Q & A

Q. How is N-trans-Cinnamoylimidazole used to determine active enzyme concentrations in serine proteases?

This compound serves as a spectrophotometric titrant for quantifying active sites in enzymes like α-chymotrypsin and subtilisins. The method involves measuring absorbance changes at 280 nm upon reaction with the enzyme's active site. For example, α-chymotrypsin concentrations are determined using an extinction coefficient (E280) of 20.0, validated by titration with This compound . Buffer conditions (e.g., 0.1 M KCl, 0.02 M Tris-HCl) and enzyme stability within 4 μM–2 μM ranges are critical for reproducibility .

Q. What experimental parameters must be controlled when using this compound in kinetic studies?

Key parameters include:

- Substrate concentration : Ranges from 6 mM to 39 mM to avoid saturation artifacts .

- pH : Buffers like potassium carbonate (pH 10.0) or Tris-HCl (pH 7.0–9.0) stabilize enzyme activity .

- Enzyme purity : Active enzyme content must exceed 96% (verified via titration) to minimize interference from inactive isoforms .

Q. How can researchers ensure the purity and stability of This compound in storage?

- Storage : Keep in anhydrous conditions at –20°C to prevent hydrolysis.

- Validation : Pre-experiment titration (e.g., against α-chymotrypsin) confirms reactivity. Purity ≥97% is recommended for reproducible kinetic data .

Advanced Research Questions

Q. How do discrepancies arise between active-site titration data and enzymatic activity assays, and how can they be resolved?

Discrepancies occur when inhibitors or modifications (e.g., dansyl chloride) partially inactivate enzymes without fully blocking active sites. For instance, 60% inactivation of Novo subtilisin corresponded to 1.2 moles of dansyl incorporation, suggesting non-active-site reactions. To resolve this:

- Combine titration (active-site quantification) with activity assays (e.g., esteratic activity toward N-benzoyl-L-arginine ethyl ester).

- Use orthogonal methods like phenylmethanesulfonyl fluoride titration for cross-validation .

Q. What methodological considerations apply when adapting This compound titration to novel enzyme systems?

- Specificity : Confirm the enzyme’s serine protease mechanism, as the compound reacts selectively with active-site serine residues.

- Interference screening : Test for competing reactions with thiols or other nucleophiles.

- Buffer compatibility : Avoid phosphate buffers, which may chelate metals or alter enzyme conformation .

Q. How can researchers optimize This compound-based assays for high-throughput screening?

- Miniaturization : Use microplate readers with UV-transparent wells for rapid absorbance measurements.

- Automation : Pair with robotic liquid handlers for precise substrate/enzyme dispensing.

- Data normalization : Include internal controls (e.g., inactive enzyme blanks) to correct for background absorbance .

Methodological Pitfalls and Solutions

Q. Why might this compound titration yield inconsistent results across laboratories?

Common issues include:

- Variability in enzyme preparations : Use commercially sourced enzymes with ≥96% active content (e.g., Worthington or Calbiochem α-chymotrypsin) .

- Photodegradation : Shield the compound from light during experiments.

- Incorrect extinction coefficients : Validate coefficients for specific instruments (e.g., E280 = 8.6 for Carlsberg subtilisin vs. 11.7 for Novo subtilisin) .

Q. What analytical techniques complement This compound titration for enzyme characterization?

- Mass spectrometry : Identifies active-site modifications (e.g., acylation by This compound).

- X-ray crystallography : Resolves structural changes post-titration.

- Fluorescence assays : Monitor conformational shifts using dansyl-labeled enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations